
4-Cycloheptyloxane-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloheptyloxane-4-carboxylicacid is an organic compound characterized by a cycloheptyl ring attached to an oxane ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxane-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with ethylene glycol in the presence of an acid catalyst to form the oxane ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as:
Cyclization: Using cycloheptanone and ethylene glycol with an acid catalyst.
Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cycloheptyloxane-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Esters and Amides: Formed through esterification or amidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions on the oxane ring.
Applications De Recherche Scientifique
4-Cycloheptyloxane-4-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Cycloheptyloxane-4-carboxylicacid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Cycloheptanone: Shares the cycloheptyl ring but lacks the oxane and carboxylic acid groups.
4-Oxazolecarboxylic acid: Contains a carboxylic acid group but has an oxazole ring instead of an oxane ring.
4,4-Difluorocyclohexanecarboxylic acid: Features a cyclohexane ring with fluorine substituents and a carboxylic acid group.
Uniqueness: 4-Cycloheptyloxane-4-carboxylicacid is unique due to its combination of a cycloheptyl ring, an oxane ring, and a carboxylic acid group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C13H22O3 |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
4-cycloheptyloxane-4-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12(15)13(7-9-16-10-8-13)11-5-3-1-2-4-6-11/h11H,1-10H2,(H,14,15) |
Clé InChI |
SDLUUMMMHYHNJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2(CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)

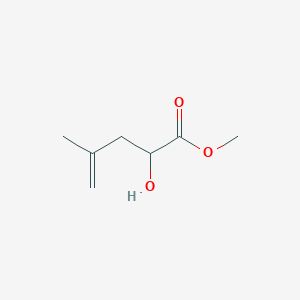
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
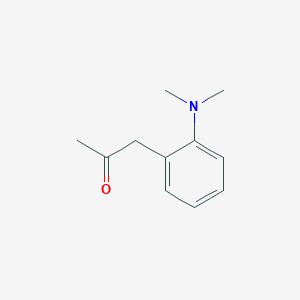
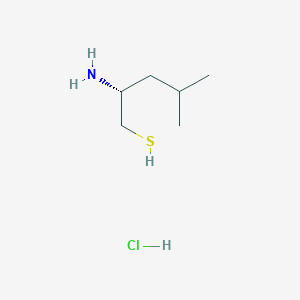

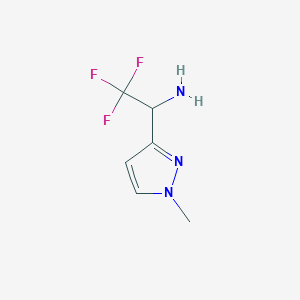
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
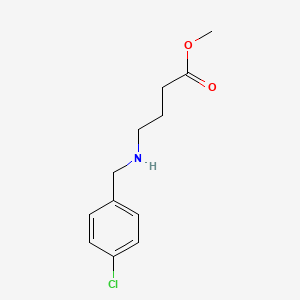
![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)


![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
